molecular formula C15H14N2O2 B15330892 7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B15330892
M. Wt: 254.28 g/mol
InChI Key: HAIBFAOVYAVATR-UHFFFAOYSA-N
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Description

7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with methoxy groups at position 7 of the pyridine ring and position 2 of the phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications. The electron-donating methoxy groups enhance solubility and influence binding interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

7-methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-11-7-8-17-10-13(16-15(17)9-11)12-5-3-4-6-14(12)19-2/h3-10H,1-2H3

InChI Key

HAIBFAOVYAVATR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridines with Aldehydes and Isocyanides

A widely employed strategy involves the cyclocondensation of 7-methoxy-2-aminopyridine with 2-methoxybenzaldehyde in the presence of an isocyanide and a Brønsted acid catalyst. This method, adapted from protocols for analogous imidazo[1,2-a]pyridines, proceeds via a three-component reaction mechanism.

Procedure :

  • Reagents :
    • 7-Methoxy-2-aminopyridine (1 eq), 2-methoxybenzaldehyde (1 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq), and p-toluenesulfonic acid (TosOH, 0.2 eq) in methanol.
  • Conditions :
    • Reaction stirred at 70°C for 12 hours.
    • Workup involves dilution with water, extraction with ethyl acetate, and purification via column chromatography.

Key Observations :

  • The reaction achieves high yields (up to 96.48% for related derivatives) due to the synergistic effect of TosOH in facilitating imine formation and subsequent cyclization.
  • Methoxy groups on both the pyridine and phenyl rings enhance electron density, favoring nucleophilic attack during cyclization.

DBU-Catalyzed Two-Component Reaction with Phenacyl Bromides

A green chemistry approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous ethanol to couple 7-methoxy-2-aminopyridine with 2-methoxyphenacyl bromide.

Procedure :

  • Reagents :
    • 7-Methoxy-2-aminopyridine (2.0 mmol), 2-methoxyphenacyl bromide (2.0 mmol), DBU (4.0 mmol) in ethanol-water (1:1 v/v).
  • Conditions :
    • Stirred at room temperature for 2–4 hours.
    • Product isolated via filtration or extraction.

Advantages :

  • Atom economy : 66.25–73.41% for similar derivatives.
  • Scalability : Demonstrated for multigram syntheses with minimal byproducts.

Mechanistic Insight :

  • DBU deprotonates the aminopyridine, enhancing its nucleophilicity for attack on the phenacyl bromide. Cyclization occurs via intramolecular nucleophilic substitution.

One-Pot Synthesis from Acetophenone Derivatives

A solvent-free method employs 2-methoxyacetophenone, 2-aminopyridine, and ionic liquids (e.g., [Bmim]Br3) under basic conditions.

Adaptation for Target Compound :

  • Reagents :
    • 2-Methoxyacetophenone (1 eq), 7-methoxy-2-aminopyridine (1 eq), Na2CO3 (2 eq), [Bmim]Br3 (catalyst).
  • Conditions :
    • Heated at 80–100°C for 6–8 hours.

Limitations :

  • Lower yields (50–65%) compared to other methods due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Catalyst Scalability
Cyclocondensation 85–96% 70°C, MeOH TosOH High
DBU-Catalyzed 70–89% RT, aqueous ethanol DBU Moderate
Hypervalent Iodine N/A 100°C, ethylene glycol PIDA Low
One-Pot 50–65% 80–100°C, solvent-free [Bmim]Br3 Moderate

Mechanistic Insights and Challenges

  • Regioselectivity :
    • The 2-position of imidazo[1,2-a]pyridine is favored for aryl substitution due to electronic and steric factors.
  • Byproduct Formation :
    • Over-alkylation or oxidation may occur in hypervalent iodine methods, necessitating precise stoichiometry.
  • Solvent Impact :
    • Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification compared to ethanol-water systems.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: : Reduction reactions can be performed to convert the imidazo[1,2-a]pyridine core to its corresponding amine derivative.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:
  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with a fused imidazole and pyridine ring structure substituted with methoxy groups. It belongs to the imidazo[1,2-a]pyridine family and has the molecular formula C13H12N2O2. Compounds of the imidazo[1,2-a]pyridine class have demonstrated a range of biological activities and have potential therapeutic applications.

Pharmaceutical Development

This compound has potential applications in pharmaceutical development due to its biological activities. Imidazo[1,2-a]pyridine-based compounds are clinically important in treating heart and circulatory failures, and many are under development for pharmaceutical uses . Some imidazo[1,2-a]pyridine derivatives exhibit activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Imidazo[1,2-a]pyridine-3-carboxamides have shown in vitro anti-TB activity against replicating and non-replicating Mtb, MDR, and XDR Mtb .

Biological Activities

Compounds within the imidazo[1,2-a]pyridine class exhibit antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties . They also serve as β-amyloid formation inhibitors, GABA A and benzodiazepine receptor agonists, and cardiotonic agents .

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets. Imidazo[1,2-a]pyridines have been evaluated for electric eel acetylcholinesterase (AChE) inhibition, with some showing protective effects against the organophosphorus AChE inhibitor soman in mice . N-(benzylidene)imidazo[1,2-a]pyridine derivatives with halogen substituents on the attached phenyl ring have also shown potential AChE inhibition .

Anti-cholinesterase Activities

Mechanism of Action

The mechanism by which 7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Cytotoxicity and Anticancer Potential
  • IP-Se-06 (3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine):
    • Features a selenyl group at position 3 and a 7-methyl substituent.
    • Exhibits high cytotoxicity against glioblastoma A172 cells (IC50 = 1.8 μM) due to selenium’s redox-modulating properties .
    • Comparison : The absence of selenium in 7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine may reduce redox activity but improve metabolic stability.
Anticholinesterase Activity
  • Compound 2h (biphenyl side chain, R4-methyl substitution):
    • Strong AChE inhibition (IC50 = 79 μM) attributed to the biphenyl moiety and methyl group at R4 .
    • Comparison : The 2-(2-methoxyphenyl) group in our compound may offer weaker AChE inhibition due to reduced bulkiness compared to biphenyl.
Antiulcer Agents
  • SCH 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine): Targets H<sup>+</sup>/K<sup>+</sup>-ATPase, showing antisecretory and cytoprotective effects . Comparison: The methoxy groups in this compound may favor different mechanisms, such as antioxidant or receptor modulation.

Electronic and Steric Modifications

  • Acetylated Derivatives (e.g., C-3 acetylated imidazo[1,2-a]pyridines):

    • Acetylation at C-3 enhances drug-like properties and GABA receptor binding .
    • Comparison : The 2-(2-methoxyphenyl) substituent in our compound may sterically hinder C-3 modifications, directing synthesis toward alternative positions.
  • Fluorinated/Nitro Derivatives (e.g., 2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine):

    • Electron-withdrawing groups (e.g., fluorine, nitro) increase metabolic stability but reduce solubility .
    • Comparison : Methoxy groups in our compound improve solubility but may shorten half-life due to faster Phase II metabolism.

Green Chemistry Routes

  • Lignin β-O-4 Model Compounds :
    • Imidazo[1,2-a]pyridines synthesized from lignin-derived substrates using Pd/C and iodine .
    • Relevance : The methoxy groups in this compound align with lignin’s methoxy-rich structure, enabling sustainable synthesis.

Traditional Methods

  • Halogenation and Cyclization :
    • Requires halogenated pyridines and transition metals (e.g., Pd, Cu) .
    • Challenge : Methoxy groups may interfere with halogenation, necessitating protective strategies.

Physicochemical and Pharmacokinetic Properties

Property This compound Similar Compound (Example)
Molecular Weight ~284 g/mol (estimated) 192.17 (7-Methoxy-2-carboxylic acid)
pKa ~5.1 (predicted, similar to methoxy derivatives) 5.10 (6-Methoxy-2-phenyl derivative)
Solubility High (due to methoxy groups) Moderate (acetylated derivatives)
Metabolic Stability Moderate (susceptible to demethylation) High (fluorinated derivatives)

Biological Activity

7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and various cancers. The unique structure of this compound, characterized by fused imidazole and pyridine rings along with methoxy substitutions, enhances its lipophilicity and biological activity.

  • Molecular Formula : C13H12N2O2
  • Structure : Contains a fused imidazole and pyridine ring system with methoxy groups that may influence its biological properties.

Biological Activities

Research has identified several biological activities associated with this compound and similar compounds in the imidazo[1,2-a]pyridine class:

  • Antimicrobial Activity : Compounds within this class have shown significant activity against various pathogens, including Mycobacterium tuberculosis (Mtb). For example, studies report minimum inhibitory concentrations (MICs) as low as 0.03 to 5.0 μM against Mtb strains .
  • Anti-Parasitic Activity : The compound has demonstrated efficacy against Leishmania species in intracellular assays, indicating potential for treating leishmaniasis . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency while reducing cytotoxicity .
  • Anti-Inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and STAT3 in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridines reveal that:

  • Substituents at the 3-position of the imidazo core can significantly affect both potency and selectivity.
  • Polar heteroatoms or halogens enhance anti-parasitic activity while maintaining selectivity over host cell cytotoxicity .

Case Study 1: Anti-Tuberculosis Activity

A set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis H37Rv. The results indicated that several compounds exhibited potent activity with MIC values ≤1 μM. Notably, compounds showed enhanced activity against multidrug-resistant strains .

Case Study 2: Anti-Leishmanial Activity

In a collaborative virtual screening initiative, this compound was evaluated for its anti-leishmanial properties. The compound showed promising results in reducing parasite load in host cells through high-content imaging techniques .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (μM)Reference
Anti-TuberculosisMycobacterium tuberculosis≤0.03 - 5.0
Anti-LeishmanialLeishmania donovaniNot specified
Anti-InflammatoryMDA-MB-231 and SKOV3Not specified

Q & A

What are the common synthetic routes for preparing imidazo[1,2-a]pyridine derivatives, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminopyridines and α-haloketones or carbonyl equivalents under acidic or basic conditions . For example, microwave-assisted methods can enhance reaction efficiency by reducing time and improving yields . Optimization focuses on solvent choice (e.g., ethanol or DMF), temperature control (room temperature to reflux), and catalyst use (e.g., AlCl₃ for Friedel-Crafts acylation at the C-3 position) . Large-scale synthesis may employ continuous flow chemistry to minimize by-products .

How do substituent positions (e.g., methoxy, bromine) on the imidazo[1,2-a]pyridine scaffold influence biological activity?

Substituent position and electronic properties critically modulate activity. For instance:

  • C-3 modifications (e.g., acetyl or phenylamino groups) enhance COX-2 selectivity in anti-inflammatory agents .
  • Halogenation (e.g., bromine at C-6/C-8) improves binding to enzymes like kinases or bacterial targets .
  • Methoxy groups at C-2 or C-7 increase metabolic stability and bioavailability by altering electron density . Structure-activity relationship (SAR) studies using systematic substitution and in vitro assays are essential to identify optimal pharmacophores .

What analytical techniques are most reliable for characterizing imidazo[1,2-a]pyridine derivatives?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are standard for confirming molecular formulas and substituent positions . HPLC with UV/Vis detection ensures purity (>95%), while X-ray crystallography resolves regiochemical ambiguities in halogenated derivatives . For reaction monitoring, FT-IR tracks functional group transformations (e.g., carbonyl stretches) .

How can regioselectivity challenges in C-3 functionalization be addressed?

Regioselective C-3 acylation is achieved via Friedel-Crafts reactions using catalytic AlCl₃ and acetic anhydride under neat conditions . Alternatively, multicomponent reactions with dialdehydes and active methylene compounds enable one-pot synthesis of benzo-fused derivatives . Computational modeling (e.g., DFT) predicts electron-rich positions for electrophilic attack, guiding synthetic design .

What mechanisms underlie the biological activity of imidazo[1,2-a]pyridine derivatives?

Mechanisms vary by substituents:

  • COX-2 inhibition arises from hydrophobic interactions with the enzyme’s active site, as shown with morpholine-substituted derivatives (IC₅₀ = 0.07 µM) .
  • Anticancer activity correlates with kinase inhibition (e.g., PI3K, NF-κB) via π-π stacking and hydrogen bonding .
  • Antimicrobial effects (when present) involve disrupting bacterial membrane proteins or DNA gyrase . In silico docking (e.g., AutoDock) and surface plasmon resonance validate target engagement .

How should researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., lack of antibacterial activity in certain derivatives vs. potent effects in others ) require meta-analysis of substituent effects and assay conditions. Key steps include:

  • Dose-response curves to confirm potency thresholds.
  • Comparative SAR across structurally similar compounds.
  • Standardized protocols (e.g., CLSI guidelines for MIC testing) to minimize variability .

What role does computational modeling play in designing imidazo[1,2-a]pyridine-based therapeutics?

Molecular docking predicts binding modes to targets like GABA receptors or COX-2, informing substituent prioritization . Pharmacophore mapping identifies critical features (e.g., hydrogen bond acceptors) for activity . MD simulations assess stability of ligand-target complexes over time, reducing experimental attrition .

How do halogen substituents (Br, Cl) affect the reactivity and applications of these compounds?

Halogens enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups . Bromine at C-6/C-8 increases lipophilicity , improving blood-brain barrier penetration in neuroactive agents . Radical bromination protocols optimize positional selectivity .

What strategies improve selectivity in multi-target imidazo[1,2-a]pyridine derivatives?

Proteomic profiling identifies off-target binding, while isosteric replacement (e.g., replacing sulfonyl with carbonyl groups) fine-tunes selectivity . Fragment-based design builds selectivity by iteratively optimizing substituents at key positions (e.g., C-2 methoxy for COX-2 vs. COX-1) .

How are multi-component reactions (MCRs) utilized to expand imidazo[1,2-a]pyridine diversity?

MCRs like the Groebke-Blackburn-Bienaymé reaction enable one-pot assembly of complex derivatives using amines, aldehydes, and isocyanides . For example, reacting 2-(1H-benzimidazol-2-yl)acetonitrile with dialdehydes yields benzo-fused imidazo[1,2-a]pyridines with anti-inflammatory potential . Green chemistry principles (e.g., solvent-free conditions) enhance sustainability .

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